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This guide provides a comprehensive technical overview of 2-Methyl-1-nitro-4-
phenoxybenzene, a substituted nitrodiphenyl ether. The content herein is curated for

researchers, scientists, and professionals in drug development and fine chemical synthesis,

offering insights into its structure, synthesis, and potential applications.

Introduction and Significance
2-Methyl-1-nitro-4-phenoxybenzene belongs to the class of nitrodiphenyl ethers, a group of

compounds with significant industrial and academic interest. The core structure, featuring a

phenoxy group and a nitro-substituted toluene ring, provides a versatile scaffold for further

chemical modifications. While specific applications for this particular isomer are not widely

documented, the broader class of nitrodiphenyl ethers is well-known for its herbicidal activity.[1]

These compounds typically act by inhibiting protoporphyrinogen oxidase, a key enzyme in

chlorophyll and heme biosynthesis in plants.[2][3][4] Furthermore, the nitroaromatic moiety is a

common feature in various biologically active molecules, and its presence suggests potential

for exploration in medicinal chemistry.[5][6]

This guide will delve into the essential physicochemical properties of 2-Methyl-1-nitro-4-
phenoxybenzene, provide a detailed, field-proven protocol for its synthesis via the Ullmann

condensation, outline its analytical characterization, and discuss its potential applications

based on the properties of related compounds.
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Physicochemical and Structural Properties
The structural and physicochemical properties of a compound are fundamental to

understanding its behavior and potential applications. Below is a summary of the key properties

of 2-Methyl-1-nitro-4-phenoxybenzene.

Chemical Structure
The chemical structure of 2-Methyl-1-nitro-4-phenoxybenzene is characterized by a benzene

ring substituted with a methyl group at position 2, a nitro group at position 1, and a phenoxy

group at position 4.

Caption: Chemical structure of 2-Methyl-1-nitro-4-phenoxybenzene.

Physicochemical Data
While experimental data for 2-Methyl-1-nitro-4-phenoxybenzene is not readily available in the

literature, a compilation of its key identifiers and computed properties is presented in the table

below. These computed values provide a useful estimation of the compound's characteristics.

Property Value Source

IUPAC Name
2-Methyl-1-nitro-4-

phenoxybenzene
-

CAS Number 112880-83-8 [7][8]

Molecular Formula C₁₃H₁₁NO₃ [7]

Molecular Weight 229.23 g/mol [2]

XLogP3 3.9 [3]

Topological Polar Surface Area 55.1 Å² [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 2 [3]
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Synthesis of 2-Methyl-1-nitro-4-phenoxybenzene
The most established and versatile method for the synthesis of diaryl ethers is the Ullmann

condensation.[9][10] This reaction involves the copper-catalyzed coupling of an aryl halide with

a phenol.[11] For the synthesis of 2-Methyl-1-nitro-4-phenoxybenzene, a plausible and

efficient route is the Ullmann condensation of a 4-halo-2-methyl-1-nitrobenzene with phenol.

The nitro group, being an electron-withdrawing group, activates the aryl halide towards

nucleophilic substitution, facilitating the reaction.[9]

Proposed Synthetic Pathway
The synthesis of 2-Methyl-1-nitro-4-phenoxybenzene can be achieved by reacting a 4-halo-

2-methyl-1-nitrobenzene (where the halogen is typically bromine or chlorine) with phenol in the

presence of a copper catalyst and a base.

4-Bromo-2-methyl-1-nitrobenzene
Cu Catalyst (e.g., CuI)

Base (e.g., K₂CO₃)
Solvent (e.g., DMF)

Phenol

2-Methyl-1-nitro-4-phenoxybenzeneUllmann Condensation

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Methyl-1-nitro-4-phenoxybenzene.

Detailed Experimental Protocol
This protocol is a robust, self-validating procedure derived from established methodologies for

Ullmann-type reactions.

Materials:

4-Bromo-2-methyl-1-nitrobenzene

Phenol

Potassium carbonate (K₂CO₃), anhydrous
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Copper(I) iodide (CuI)

N,N-Dimethylformamide (DMF), anhydrous

Toluene

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 4-Bromo-2-methyl-1-nitrobenzene (1.0 eq), phenol (1.2 eq), and anhydrous

potassium carbonate (2.0 eq).

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

This is crucial to prevent oxidation of the copper catalyst.

Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) and anhydrous DMF.

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction

progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24

hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene

and filter the mixture through a pad of celite to remove insoluble inorganic salts.

Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous NaOH to

remove excess phenol, followed by water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methyl-
1-nitro-4-phenoxybenzene.

Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized

compound. The following are the expected analytical data for 2-Methyl-1-nitro-4-
phenoxybenzene based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl group. The protons on the nitro-substituted ring will be deshielded

and appear at a higher chemical shift compared to the protons on the phenoxy ring. The

methyl group will appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic

carbons, with the carbon attached to the nitro group being significantly deshielded. The

methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule.[7][12][13]

Wavenumber (cm⁻¹) Assignment

~3100-3000 Aromatic C-H stretch

~1520 and ~1340 Asymmetric and symmetric NO₂ stretch

~1240 Aryl-O-Aryl asymmetric stretch

~1600 and ~1490 Aromatic C=C stretch

Mass Spectrometry (MS)
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Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak

(M⁺) at m/z 229. Characteristic fragmentation patterns for nitrodiphenyl ethers would include

the loss of the nitro group (NO₂) and cleavage of the ether bond.[14][15]

Potential Applications
While specific studies on 2-Methyl-1-nitro-4-phenoxybenzene are limited, its structural

features suggest potential applications in several fields, primarily based on the known activities

of the nitrodiphenyl ether class of compounds.

Agrochemicals
The most prominent application of nitrodiphenyl ethers is as herbicides.[16][17][18] These

compounds are known to inhibit protoporphyrinogen oxidase, leading to the accumulation of

phototoxic protoporphyrin IX in plants, which causes rapid cell membrane disruption upon

exposure to light.[2][3][4] It is plausible that 2-Methyl-1-nitro-4-phenoxybenzene could exhibit

similar herbicidal properties.

Medicinal Chemistry
Nitroaromatic compounds have a long history in medicinal chemistry, with applications as

antibacterial, antifungal, and antiparasitic agents.[5] The nitro group can be bioreduced in

hypoxic environments, a characteristic exploited in the design of drugs targeting anaerobic

bacteria or hypoxic tumor cells. The diphenyl ether scaffold is also present in some biologically

active molecules. Therefore, 2-Methyl-1-nitro-4-phenoxybenzene could serve as a lead

compound or an intermediate for the synthesis of novel therapeutic agents. A recent patent has

highlighted the potential of nitrophenyl ether compounds as PD-1/PD-L1 inhibitors for cancer

immunotherapy.[19]

Organic Synthesis
Substituted nitrodiphenyl ethers are valuable intermediates in organic synthesis.[20] The nitro

group can be readily reduced to an amino group, which can then be further functionalized. This

makes 2-Methyl-1-nitro-4-phenoxybenzene a potential precursor for the synthesis of more

complex molecules, such as dyes, polymers, and pharmaceuticals.

Conclusion
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2-Methyl-1-nitro-4-phenoxybenzene is a member of the scientifically and industrially relevant

class of nitrodiphenyl ethers. While specific experimental data for this compound is scarce, its

synthesis can be reliably achieved through the Ullmann condensation. Its structural similarity to

known herbicides and other bioactive molecules suggests that it may hold potential for

applications in agrochemicals and medicinal chemistry. This guide provides a solid foundation

for researchers interested in exploring the synthesis, properties, and potential applications of

this and related compounds. Further experimental investigation is warranted to fully elucidate

its physicochemical properties and biological activities.
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[https://www.benchchem.com/product/b055462#2-methyl-1-nitro-4-phenoxybenzene-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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